molecular formula C8H19O4P B3386597 1-diethoxyphosphoryl-2-methylpropan-1-ol CAS No. 74038-47-4

1-diethoxyphosphoryl-2-methylpropan-1-ol

Cat. No.: B3386597
CAS No.: 74038-47-4
M. Wt: 210.21 g/mol
InChI Key: MHCIATHWPPJEEC-UHFFFAOYSA-N
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Description

1-Diethoxyphosphoryl-2-methylpropan-1-ol is an organophosphorus compound with the molecular formula C8H19O4P. It is known for its unique structure, which includes a phosphoryl group attached to a methylpropanol backbone.

Preparation Methods

The synthesis of 1-diethoxyphosphoryl-2-methylpropan-1-ol typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

(C2H5O)2P(O)H+RCH2X(C2H5O)2P(O)RCH2OH\text{(C2H5O)2P(O)H} + \text{RCH2X} \rightarrow \text{(C2H5O)2P(O)RCH2OH} (C2H5O)2P(O)H+RCH2X→(C2H5O)2P(O)RCH2OH

where R represents the methylpropanol group and X is a halide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Diethoxyphosphoryl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to form phosphines or other reduced phosphorus compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Diethoxyphosphoryl-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-diethoxyphosphoryl-2-methylpropan-1-ol involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with nucleophiles, leading to the formation of new phosphorus-containing compounds. This interaction is facilitated by the electron-withdrawing nature of the phosphoryl group, which makes the phosphorus atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-Diethoxyphosphoryl-2-methylpropan-1-ol can be compared with other similar compounds, such as:

    Diethyl phosphite: Lacks the hydroxyl group present in this compound.

    Dimethyl phosphite: Similar structure but with methyl groups instead of ethyl groups.

    Phosphoramidates: Contain a P-N bond instead of a P-O bond.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCIATHWPPJEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)C)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242658
Record name Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74038-47-4
Record name Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74038-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (1-hydroxy-2-methylpropyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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